molecular formula C22H26ClN3O2 B12909818 Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- CAS No. 77420-95-2

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl-

Cat. No.: B12909818
CAS No.: 77420-95-2
M. Wt: 399.9 g/mol
InChI Key: TUSMRRIXVRQCFW-UHFFFAOYSA-N
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Description

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- is a complex organic compound known for its unique chemical structure and properties. This compound contains a hexanamide backbone with a 6-chloro-2-methoxy-9-acridinyl group attached via an amino linkage, and it is further modified with N,N-dimethyl groups. The presence of the acridine moiety, a polycyclic aromatic compound, imparts significant biological and chemical activity to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the acridine moiety: This can be achieved through the cyclization of appropriate aromatic precursors under acidic or basic conditions.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the hexanamide backbone: This step involves the formation of an amide bond, typically through the reaction of an amine with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted acridine derivatives.

Scientific Research Applications

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- involves its interaction with biological macromolecules. The acridine moiety allows the compound to intercalate into DNA, disrupting the DNA structure and affecting processes such as replication and transcription . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- is unique due to its specific combination of functional groups and its ability to interact with both DNA and enzymes. This dual functionality makes it a versatile tool in various scientific fields.

Properties

CAS No.

77420-95-2

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

6-[(6-chloro-2-methoxyacridin-9-yl)amino]-N,N-dimethylhexanamide

InChI

InChI=1S/C22H26ClN3O2/c1-26(2)21(27)7-5-4-6-12-24-22-17-10-8-15(23)13-20(17)25-19-11-9-16(28-3)14-18(19)22/h8-11,13-14H,4-7,12H2,1-3H3,(H,24,25)

InChI Key

TUSMRRIXVRQCFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

Origin of Product

United States

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